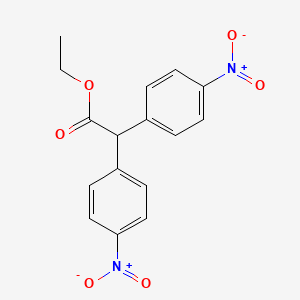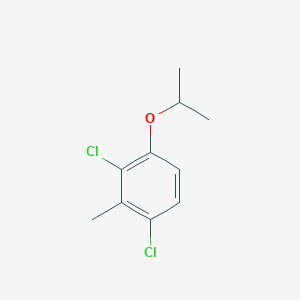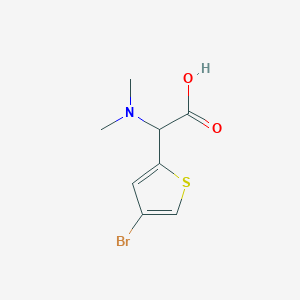
3-(Trifluoromethoxy)benzotrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzotrichloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, along with three chlorine atoms. Its unique properties make it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(Trifluoromethoxy)benzotrichloride involves several steps and specific reaction conditions. One common method includes the use of trifluoromethoxylation reagents. The process typically involves the reaction of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .
Chemical Reactions Analysis
3-(Trifluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include trifluoromethyl iodide and copper catalysts . The major products formed from these reactions often include trifluoromethylated aromatic compounds .
Scientific Research Applications
3-(Trifluoromethoxy)benzotrichloride has diverse applications in scientific research. It is used in the synthesis of pharmaceutical compounds, materials science, and organic chemistry. Its unique properties enable breakthroughs in pharmaceutical synthesis, materials science, and organic chemistry . Additionally, it is used in the development of new trifluoromethoxylation reagents, which are essential in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzotrichloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its biological activity, influencing the compound’s interaction with enzymes and receptors . This interaction can lead to various pharmacological effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
3-(Trifluoromethoxy)benzotrichloride can be compared with other similar compounds, such as trifluorotoluene and 3-(Trifluoromethyl)benzoyl chloride . These compounds share similar trifluoromethyl groups but differ in their chemical structures and properties. The presence of the trifluoromethoxy group in this compound makes it unique and valuable in specific applications .
Properties
IUPAC Name |
1-(trichloromethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSNKRVQRJOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)






![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)




